molecular formula C17H16N2S B11089725 Cyclopentylidene-(4-p-tolyl-thiazol-2-yl)-acetonitrile

Cyclopentylidene-(4-p-tolyl-thiazol-2-yl)-acetonitrile

Cat. No.: B11089725
M. Wt: 280.4 g/mol
InChI Key: VFLQKCDHKJKXAW-UHFFFAOYSA-N
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Description

Cyclopentylidene-(4-p-tolyl-thiazol-2-yl)-acetonitrile is a compound that features a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. Thiazole derivatives are known for their significant biological activities and are used in various medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentylidene-(4-p-tolyl-thiazol-2-yl)-acetonitrile typically involves the reaction of cyclopentanone with p-tolylthiazole-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

similar thiazole derivatives are often synthesized using one-pot multi-component reactions, which are efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclopentylidene-(4-p-tolyl-thiazol-2-yl)-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclopentylidene-(4-p-tolyl-thiazol-2-yl)-acetonitrile has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity due to its ability to inhibit specific enzymes and pathways.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Cyclopentylidene-(4-p-tolyl-thiazol-2-yl)-acetonitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of specific biochemical pathways. For example, it can inhibit matrix metalloproteinases and kinases, which are involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentylidene-(4-p-tolyl-thiazol-2-yl)-acetonitrile is unique due to its specific structure, which combines a cyclopentylidene group with a thiazole ring and a nitrile group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

2-cyclopentylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile

InChI

InChI=1S/C17H16N2S/c1-12-6-8-14(9-7-12)16-11-20-17(19-16)15(10-18)13-4-2-3-5-13/h6-9,11H,2-5H2,1H3

InChI Key

VFLQKCDHKJKXAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=C3CCCC3)C#N

Origin of Product

United States

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